

Synthesis of a Novel ADC Linker: NH₂-PEG4-GGFG-CH₂-O-CH₂-Cbz

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Compound of Interest

Compound Name: NH₂-PEG4-GGFG-CH₂-O-CH₂-Cbz

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Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of **NH₂-PEG4-GGFG-CH₂-O-CH₂-Cbz**, a bifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs).^{[1][2]} The synthesis involves a combination of solid-phase peptide synthesis (SPPS), PEGylation, and the incorporation of a Cbz-protected functional group.

Introduction

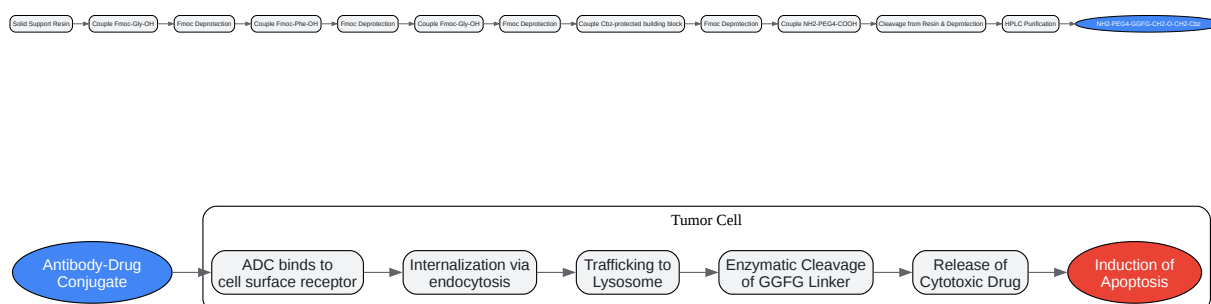
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The linker molecule plays a critical role in the stability and efficacy of an ADC, connecting the antibody to the payload. The structure of **NH₂-PEG4-GGFG-CH₂-O-CH₂-Cbz** incorporates a tetrapeptide sequence (GGFG), a polyethylene glycol (PEG) spacer, and a terminal amine, with a carboxybenzyl (Cbz) protected group. The PEG moiety enhances solubility and optimizes pharmacokinetic properties.^{[3][4]} The peptide sequence can be designed for specific enzymatic cleavage in the tumor microenvironment, and the terminal amine allows for conjugation to a cytotoxic payload.

Synthesis Overview

The synthesis of **NH₂-PEG4-GGFG-CH₂-O-CH₂-Cbz** is a multi-step process that can be broadly divided into three main stages:

- Solid-Phase Peptide Synthesis (SPPS) of the GGFG Peptide: The tetrapeptide backbone is assembled on a solid support resin using Fmoc/tBu chemistry.[5][6][7][8]
- Incorporation of the Cbz-Protected Moiety and PEGylation: A key step involves the introduction of the -CH₂-O-CH₂-Cbz group, followed by the coupling of the NH₂-PEG4 linker.
- Cleavage, Deprotection, and Purification: The final compound is cleaved from the resin, all protecting groups are removed, and the product is purified to a high degree.[9]

The overall synthetic workflow is depicted in the diagram below.



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